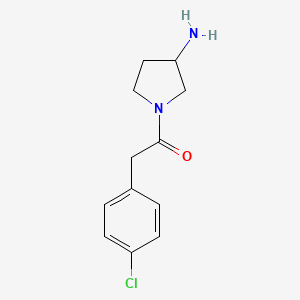
2-(2,4-Difluorphenyl)thiazolidin
Übersicht
Beschreibung
2-(2,4-Difluorophenyl)thiazolidine is a useful research compound. Its molecular formula is C9H9F2NS and its molecular weight is 201.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2,4-Difluorophenyl)thiazolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-Difluorophenyl)thiazolidine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidative Anwendungen
Thiazolidin-Derivate sind für ihre antioxidativen Eigenschaften bekannt, die entscheidend für den Schutz von Zellen vor oxidativem Stress sind. Die Verbindung „2-(2,4-Difluorphenyl)thiazolidin“ kann auf ihr Potenzial zur Beseitigung freier Radikale untersucht werden, wodurch Zellschäden verhindert werden, die zu chronischen Krankheiten führen können .
Antibakterielle und Antimykotische Aktivitäten
Der strukturelle Rahmen von Thiazolidin ermöglicht signifikante antibakterielle und antimykotische Aktivitäten. “this compound” könnte synthetisiert und auf seine Wirksamkeit gegen verschiedene Bakterien- und Pilzstämme untersucht werden, was zur Entwicklung neuer antimikrobieller Mittel beitragen würde .
Antikrebs-Potenzial
Thiazolidin-Verbindungen haben sich in der Krebsforschung als vielversprechend erwiesen. Das spezifische Derivat in Frage kann gegen Krebszelllinien untersucht werden, um seine zytotoxischen Wirkungen und sein Potenzial als Chemotherapeutikum zu bestimmen .
Neuroprotektive Wirkungen
Angesichts der biologischen Aktivität von Thiazolidin-Derivaten könnte „this compound“ auf neuroprotektive Wirkungen untersucht werden. Dazu gehört das Potenzial, neurodegenerative Erkrankungen zu verhindern oder die Auswirkungen von neurologischen Schäden zu mildern .
Entzündungshemmende und Analgetische Wirkungen
Das Potenzial des Wirkstoffs für entzündungshemmende und analgetische Wirkungen könnte bei der Entwicklung neuer Medikamente zur Schmerz- und Entzündungsbehandlung von Bedeutung sein und Alternativen mit möglicherweise weniger Nebenwirkungen bieten .
Antihypertensive Aktivität
Thiazolidin-Derivate wurden mit antihypertensiver Aktivität in Verbindung gebracht. Forschungen zu „this compound“ könnten zur Entwicklung neuer blutdrucksenkender Medikamente führen .
Antiviren-Eigenschaften
Die Erforschung der antiviralen Eigenschaften von „this compound“ könnte zur Entwicklung neuer antiretroviraler Medikamente beitragen, insbesondere im Kontext von Krankheiten, bei denen die aktuellen Behandlungen aufgrund von Resistenzen an Wirksamkeit verlieren .
Antithrombotische und Antikoagulans-Aktivitäten
Die Verbindung könnte auf ihr Potenzial als Fibrinogen-Rezeptor-Antagonist untersucht werden, was eine antithrombotische Aktivität haben könnte. Diese Anwendung könnte besonders wertvoll sein, um Blutgerinnsel zu verhindern, ohne das mit einigen Antikoagulanzien verbundene Blutungsrisiko .
Wirkmechanismus
Target of Action
2-(2,4-Difluorophenyl)thiazolidine, a derivative of thiazolidine, is known to have diverse biological activities . Thiazolidine derivatives are reported to act on various targets, including pathogenic fungi and bacteria . They also show potential as Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) agonists .
Mode of Action
For instance, they can inhibit the growth of pathogenic fungi and bacteria . As PPARγ agonists, they can modulate the transcription of genes involved in glucose and lipid metabolism .
Biochemical Pathways
Thiazolidine derivatives can affect various biochemical pathways. For example, as PPARγ agonists, they can influence the pathways involved in glucose and lipid metabolism . They can also interfere with the biochemical pathways of pathogenic fungi and bacteria, leading to their growth inhibition .
Pharmacokinetics
Thiazolidine derivatives are known for their diverse pharmacological activities, which suggest they have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of the action of 2-(2,4-Difluorophenyl)thiazolidine can vary depending on the target. For instance, it can inhibit the growth of pathogenic fungi and bacteria . As a PPARγ agonist, it can modulate the transcription of genes involved in glucose and lipid metabolism, potentially leading to antidiabetic effects .
Action Environment
The action of 2-(2,4-Difluorophenyl)thiazolidine can be influenced by various environmental factors. For example, the presence of other compounds can affect its activity. The pH and temperature of the environment can also influence its stability and efficacy .
Biochemische Analyse
Biochemical Properties
2-(2,4-Difluorophenyl)thiazolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazolidine derivatives have been shown to exhibit antimicrobial, antioxidant, and anticancer activities . The interactions of 2-(2,4-Difluorophenyl)thiazolidine with these biomolecules often involve binding to active sites or altering the conformation of the target proteins, thereby modulating their activity.
Cellular Effects
2-(2,4-Difluorophenyl)thiazolidine influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, thiazolidine derivatives can modulate the activity of enzymes involved in oxidative stress responses, leading to changes in cellular redox states . Additionally, these compounds may impact the expression of genes related to cell proliferation and apoptosis, thereby influencing cell survival and function.
Molecular Mechanism
The molecular mechanism of action of 2-(2,4-Difluorophenyl)thiazolidine involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, thiazolidine derivatives have been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access . Additionally, these compounds can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2,4-Difluorophenyl)thiazolidine can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiazolidine derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . Long-term exposure to 2-(2,4-Difluorophenyl)thiazolidine may result in cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 2-(2,4-Difluorophenyl)thiazolidine vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antioxidant or antimicrobial activity. At higher doses, it may cause toxic or adverse effects. For example, thiazolidine derivatives have been shown to reduce fasting blood glucose levels in diabetic animal models, but excessive doses can lead to hepatotoxicity or nephrotoxicity . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
2-(2,4-Difluorophenyl)thiazolidine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, thiazolidine derivatives can modulate the activity of enzymes involved in glucose and lipid metabolism, thereby influencing metabolic homeostasis . These interactions can lead to changes in the levels of key metabolites, which may have downstream effects on cellular function and overall health.
Transport and Distribution
The transport and distribution of 2-(2,4-Difluorophenyl)thiazolidine within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its uptake and localization. For example, thiazolidine derivatives may be transported across cell membranes by specific transporters, leading to their accumulation in target tissues . The distribution of 2-(2,4-Difluorophenyl)thiazolidine within the body can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 2-(2,4-Difluorophenyl)thiazolidine is an important determinant of its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, thiazolidine derivatives may localize to the mitochondria, where they can modulate mitochondrial function and energy production . Understanding the subcellular localization of 2-(2,4-Difluorophenyl)thiazolidine can provide insights into its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
2-(2,4-difluorophenyl)-1,3-thiazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NS/c10-6-1-2-7(8(11)5-6)9-12-3-4-13-9/h1-2,5,9,12H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYOEFWWDYJDAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1)C2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(3,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468059.png)

![[1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468065.png)
![[1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468066.png)
![[1-(2,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468067.png)
![{1-[(3-bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468068.png)
![1-[(3-Methylthiophen-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1468071.png)

![1-[3-(Dimethylamino)benzoyl]pyrrolidin-3-amine](/img/structure/B1468075.png)
![{1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468076.png)
![{1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468077.png)
![1-[(5-bromofuran-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468080.png)

